Dihydrosinapyl alcohol

Beschreibung

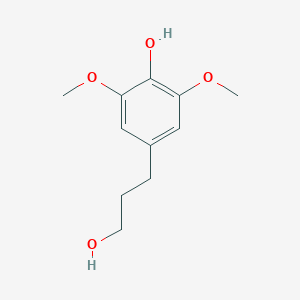

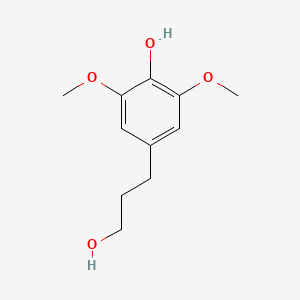

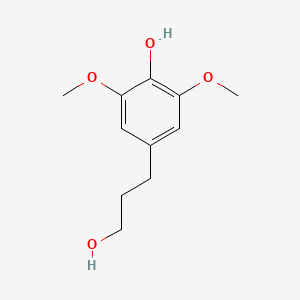

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h6-7,12-13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOPGVYKZWPIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336200 | |

| Record name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20736-25-8 | |

| Record name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enigmatic Pathway of Dihydrosinapyl Alcohol: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 5, 2025 – Dihydrosinapyl alcohol, a saturated monolignol variant, holds significant interest for researchers in plant biochemistry, lignocellulosic biomass utilization, and drug development. Its unique structure, lacking the α,β-double bond typical of conventional monolignols, suggests alternative biosynthetic routes and potentially altered properties of the resulting lignin (B12514952) polymers. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, summarizing current knowledge, presenting available data, and offering detailed experimental considerations for its further investigation.

The Phenylpropanoid Pathway: The Foundation of Monolignol Biosynthesis

The biosynthesis of this compound is rooted in the well-established phenylpropanoid pathway, a central metabolic route in higher plants responsible for the production of a vast array of secondary metabolites, including lignin precursors.[1][2] This pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to generate the core monolignols: p-coumaryl, coniferyl, and sinapyl alcohols.[2]

The canonical pathway to sinapyl alcohol, the unsaturated counterpart of this compound, involves the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

-

p-Hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl shikimate to caffeoyl shikimate.

-

Caffeoyl Shikimate Esterase (CSE): Cleaves caffeoyl shikimate to caffeic acid.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates caffeic acid to ferulic acid.

-

Ferulate 5-Hydroxylase (F5H): Hydroxylates ferulic acid to 5-hydroxyferulic acid.

-

Caffeic Acid O-Methyltransferase (COMT): Further methylates 5-hydroxyferulic acid to sinapic acid.

-

4-Coumarate:CoA Ligase (4CL): Activates sinapic acid to sinapoyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces sinapoyl-CoA to sinapaldehyde (B192390).

-

Cinnamyl Alcohol Dehydrogenase (CAD) / Sinapyl Alcohol Dehydrogenase (SAD): Reduces sinapaldehyde to sinapyl alcohol.

The Divergence to this compound: A Hypothetical Reductive Step

The defining feature of this compound is the saturated propanol (B110389) side chain. While a dedicated enzyme for this conversion has yet to be definitively characterized, compelling evidence from a related monolignol, dihydroconiferyl alcohol, suggests a plausible mechanism. In vitro studies have demonstrated that microsomal preparations from developing xylem of Pinus strobus can catalyze the formation of both coniferyl alcohol and dihydroconiferyl alcohol from coniferaldehyde (B117026) in the presence of NADPH.[1][3] This strongly indicates the involvement of an NADPH-dependent reductase that acts on the α,β-double bond of the cinnamaldehyde (B126680) intermediate.

Based on this precedent, a homologous enzymatic step is hypothesized for the biosynthesis of this compound. This proposed pathway diverges from the canonical monolignol route at the level of sinapaldehyde.

Proposed Biosynthetic Pathway of this compound:

Figure 1. Proposed biosynthetic pathway of this compound.

This proposed pathway highlights a critical enzymatic step: the reduction of the α,β-double bond of sinapaldehyde by a yet-to-be-identified reductase. The characterization of this enzyme is a key area for future research.

Quantitative Data

Currently, there is a scarcity of specific quantitative data, such as enzyme kinetics, for the direct biosynthetic steps leading to this compound. However, extensive quantitative data exists for the enzymes of the general phenylpropanoid pathway. This information can serve as a valuable reference for designing experiments to characterize the putative reductase.

Table 1: Michaelis-Menten Constants (Km) for Key Phenylpropanoid Pathway Enzymes

| Enzyme | Substrate | Plant Source | Km (µM) | Reference |

| PAL | L-Phenylalanine | Petroselinum crispum | 32 | [2] |

| C4H | Cinnamic Acid | Helianthus tuberosus | 1.3 | [2] |

| 4CL | p-Coumaric Acid | Glycine max | 18 | [2] |

| COMT | Caffeic Acid | Medicago sativa | 50-98 | [2] |

| CCR | Feruloyl-CoA | Eucalyptus gunnii | 18 | [2] |

| CAD | Coniferaldehyde | Nicotiana tabacum | 6.5 | [2] |

| CAD | Sinapaldehyde | Populus tremuloides | 19 | [2] |

Note: This table presents a selection of reported Km values and is not exhaustive. Values can vary significantly depending on the plant species, isoenzyme, and assay conditions.

Experimental Protocols

The investigation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Assay for the Putative Sinapaldehyde Reductase

This protocol is adapted from the methods used to demonstrate dihydroconiferyl alcohol synthesis.[1][3]

Objective: To determine if plant protein extracts can catalyze the conversion of sinapaldehyde to this compound.

Workflow:

Figure 2. Workflow for the in vitro reductase assay.

Methodology:

-

Plant Material: Utilize developing xylem tissue from a species known to produce syringyl lignin, as this is the likely site of sinapyl alcohol and potentially this compound biosynthesis.

-

Microsome Isolation:

-

Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM 2-mercaptoethanol, 1 mM EDTA, and polyvinylpyrrolidone).

-

Filter the homogenate through several layers of cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Set up reaction mixtures containing the microsomal protein extract, a saturating concentration of sinapaldehyde, and NADPH as the co-factor.

-

Include control reactions lacking either the protein extract, sinapaldehyde, or NADPH.

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reactions by adding acid (e.g., HCl) to lower the pH.

-

-

Product Extraction and Analysis:

-

Extract the reaction products with an organic solvent such as ethyl acetate.

-

Dry the organic phase and resuspend the residue in a suitable solvent for analysis.

-

Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound. An authentic this compound standard is required for confirmation.[4][5]

-

Heterologous Expression and Characterization of Candidate Reductase Genes

Objective: To identify and characterize the enzyme responsible for the reduction of sinapaldehyde.

Workflow:

Figure 3. Workflow for heterologous expression and characterization.

Methodology:

-

Candidate Gene Identification: Identify candidate reductase genes from plant genomes or transcriptomes. Genes belonging to the aldo-keto reductase (AKR) or short-chain dehydrogenase/reductase (SDR) superfamilies that are co-expressed with lignin biosynthesis genes are promising candidates.

-

Gene Cloning and Expression:

-

Clone the full-length coding sequence of the candidate gene into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

-

Protein Expression and Purification:

-

Induce protein expression with IPTG.

-

Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Assays and Kinetics:

-

Perform enzyme assays as described in section 4.1, using the purified recombinant protein.

-

Determine the kinetic parameters (Km and Vmax) for sinapaldehyde and other potential substrates (e.g., coniferaldehyde, p-coumaraldehyde).

-

Determine the optimal pH, temperature, and cofactor requirements of the enzyme.

-

Analysis of Phenylpropanoids by GC-MS

Objective: To identify and quantify this compound and other phenylpropanoid pathway intermediates in plant extracts.[4][6][7]

Methodology:

-

Extraction:

-

Grind lyophilized plant tissue to a fine powder.

-

Extract the powder with a solvent such as 80% methanol.

-

Centrifuge to pellet the insoluble material and collect the supernatant.

-

-

Derivatization:

-

Dry the extract under a stream of nitrogen.

-

Derivatize the sample to increase the volatility of the phenolic compounds. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Incubate at a raised temperature (e.g., 70°C) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column (e.g., a non-polar column like a DB-5ms).

-

Employ a temperature gradient to separate the compounds.

-

Identify compounds by comparing their retention times and mass spectra to those of authentic standards.

-

Quantify the compounds by using an internal standard and generating a standard curve.

-

Future Directions

The elucidation of the complete biosynthetic pathway of this compound is a crucial step towards understanding the full diversity of lignin biosynthesis and its implications for plant biology and biotechnology. Key future research directions include:

-

Identification and characterization of the putative sinapaldehyde reductase: This is the most critical missing link in the pathway.

-

In vivo functional analysis: Using techniques such as gene knockout or overexpression in model plants to confirm the role of the identified reductase in this compound biosynthesis.

-

Investigation of the physiological role of this compound: Determining the impact of this saturated monolignol on the structure and properties of lignin and the overall fitness of the plant.

By addressing these questions, the scientific community can unlock the potential of manipulating this pathway for applications ranging from improved biofuel production to the development of novel biomaterials and pharmaceuticals.

References

- 1. Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Dihydrosinapyl Alcohol in Plant Cell Wall Lignification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin (B12514952), a complex aromatic polymer in plant cell walls, is primarily derived from the polymerization of three canonical monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. However, the incorporation of non-conventional monomers is an emerging area of research with significant implications for biomass utilization and the development of novel biomaterials. This technical guide focuses on dihydrosinapyl alcohol (DHSA), a saturated analog of sinapyl alcohol. While not a conventional component of native lignin, its study offers insights into the flexibility of the lignification process and the potential for engineering lignin with modified properties. This document provides a comprehensive overview of DHSA, including its synthesis, hypothetical biosynthetic pathway, methods for its incorporation into lignin polymers, and its impact on lignin structure and properties. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction to this compound

This compound (4-(3-hydroxypropyl)-2,6-dimethoxyphenol) is a phenolic compound structurally related to the canonical monolignol, sinapyl alcohol. The key difference is the saturation of the propenyl side chain, which has significant implications for its reactivity and the properties of the resulting polymer. While its natural occurrence in plant cell walls is not well-established, it can be derived from lignocellulose through chemical processes such as hydrogenation and hydrogenolysis[1]. The study of DHSA as a non-conventional monomer provides a valuable model for understanding how modifications to the monolignol side chain can influence the structure and digestibility of lignin.

Biosynthesis and Chemical Synthesis of this compound

Hypothetical Biosynthetic Pathway

There is no definitive evidence for a dedicated biosynthetic pathway for this compound in plants. However, the enzymatic reduction of coniferaldehyde (B117026) to dihydroconiferyl alcohol has been observed in vitro using microsomes from developing xylem, suggesting that plants possess the enzymatic machinery to reduce the side chain of cinnamaldehydes[2][3]. Based on this, a hypothetical pathway for DHSA biosynthesis can be proposed, branching from the conventional monolignol pathway at the level of sinapaldehyde.

Figure 1: Hypothetical biosynthetic pathway for this compound branching from the conventional monolignol pathway.

Chemical Synthesis

This compound is commercially available and can be synthesized in the laboratory. A common route involves the reduction of a sinapic acid derivative.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard organic chemistry techniques for the reduction of carboxylic acids or esters.

Materials:

-

Sinapic acid

-

Methanol (or other suitable alcohol for esterification)

-

Strong acid catalyst (e.g., H₂SO₄)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H))

-

Anhydrous solvent (e.g., diethyl ether or THF for LiAlH₄; toluene (B28343) for DIBAL-H)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous ammonium (B1175870) chloride

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Esterification of Sinapic Acid:

-

Dissolve sinapic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Neutralize the reaction with saturated sodium bicarbonate solution.

-

Extract the methyl sinapate with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Reduction of Methyl Sinapate:

-

Using LiAlH₄:

-

Suspend LiAlH₄ in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of methyl sinapate in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting precipitate and wash with the solvent.

-

Collect the filtrate, dry over anhydrous magnesium sulfate, and concentrate.

-

-

Using DIBAL-H:

-

Dissolve methyl sinapate in anhydrous toluene under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add DIBAL-H solution dropwise.

-

Stir at -78 °C for 1-2 hours.

-

Quench the reaction with methanol, followed by saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

-

-

Purification:

-

Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized DHSA using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Incorporation of this compound into Lignin Polymers

The incorporation of DHSA into a lignin polymer can be studied in vitro through the synthesis of Dehydrogenation Polymers (DHPs). This process mimics the natural lignification by using an oxidative enzyme, such as horseradish peroxidase (HRP), to polymerize the monomeric units.

Experimental Protocol: Synthesis of DHPs containing this compound

This protocol describes a "bulk" polymerization method.

Materials:

-

This compound (DHSA)

-

Coniferyl alcohol and/or sinapyl alcohol (optional, for copolymerization)

-

Horseradish peroxidase (HRP)

-

30% Hydrogen peroxide (H₂O₂)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)

-

Pure water

-

Diethyl ether

Procedure:

-

Monomer Solution:

-

Dissolve the desired amount of DHSA and any other monolignols in a minimal amount of acetone and then dilute with the phosphate buffer to the final desired concentration (e.g., 50 mg of total monomers in 4 mL of buffer).

-

-

Enzyme and Oxidant Preparation:

-

Prepare an HRP solution (e.g., 500 µg/mL in pure water).

-

Prepare a dilute H₂O₂ solution (e.g., by adding 50 µL of 30% H₂O₂ to 950 µL of pure water).

-

-

Polymerization:

-

To the gently stirring monomer solution, add the HRP solution.

-

Add the H₂O₂ solution to initiate the polymerization.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

-

DHP Isolation:

-

Collect the precipitated DHP by centrifugation.

-

Wash the pellet thoroughly with pure water to remove unreacted monomers and other small molecules.

-

Lyophilize the washed DHP to obtain a dry powder.

-

Workflow for DHP Synthesis and Analysis

Figure 2: Experimental workflow for the synthesis and analysis of Dehydrogenation Polymers (DHPs) containing this compound.

Impact of this compound on Lignin Properties

The incorporation of DHSA into the lignin polymer is expected to alter its structural and physicochemical properties due to the saturated side chain.

Structural Modifications

The saturated side chain of DHSA lacks the double bond present in canonical monolignols. This prevents its participation in the formation of certain common inter-unit linkages, such as β-O-4, β-5, and β-β, which are formed through radical coupling involving the side chain. Consequently, DHSA is likely to act as a chain terminating unit or be incorporated through ether linkages involving its phenolic hydroxyl group. This would lead to a lower degree of polymerization and a more linear, less cross-linked lignin structure.

Table 1: Expected Impact of DHSA Incorporation on Lignin Inter-unit Linkages

| Linkage Type | Abundance in Conventional Lignin | Expected Abundance in DHSA-containing Lignin | Rationale |

| β-O-4 | High | Significantly Reduced | Saturated side chain cannot form the quinone methide intermediate required for β-O-4 coupling. |

| β-5 | Moderate | Significantly Reduced | Radical coupling at the β-position of the side chain is not possible. |

| β-β | Moderate | Significantly Reduced | Dimerization through the β-position of the side chain is not possible. |

| 5-5 | Low-Moderate | Potentially Increased (relative) | Radical coupling between aromatic rings is still possible. |

| 4-O-5 | Low | Potentially Increased (relative) | Ether linkages involving the phenolic hydroxyl group are a likely mode of incorporation. |

Physicochemical Properties

The altered structure of lignin containing DHSA is predicted to affect its bulk properties.

Table 2: Predicted Effects of DHSA Incorporation on Lignin Properties

| Property | Predicted Change | Rationale |

| Molecular Weight | Decrease | DHSA may act as a chain terminator, leading to shorter polymer chains. |

| Glass Transition Temp. (Tg) | Decrease | A less cross-linked and more flexible polymer structure would lower the Tg[4]. |

| Thermal Stability | Decrease | A lower degree of cross-linking and the presence of more labile ether linkages could reduce thermal stability[5]. |

| Solubility | Increase | Lower molecular weight and a more linear structure may increase solubility in certain organic solvents. |

| Enzymatic Digestibility | Increase | A less condensed lignin structure with fewer cross-links is expected to be less of a barrier to enzymatic hydrolysis of cellulose (B213188) and hemicellulose[6]. |

Analytical Methodologies

Structural Characterization by NMR

Two-dimensional Heteronuclear Single Quantum Coherence (2D-HSQC) NMR spectroscopy is a powerful technique for elucidating the structure of lignin by providing information on the different inter-unit linkages and monomeric units.

Experimental Protocol: 2D-HSQC NMR Analysis of DHPs

Materials:

-

Lyophilized DHP sample (approx. 50-80 mg)

-

DMSO-d₆

-

5 mm NMR tube

Procedure:

-

Sample Preparation:

-

Dissolve the DHP sample in DMSO-d₆ in the NMR tube. Gentle heating or sonication may be required to achieve complete dissolution.

-

-

NMR Acquisition:

-

Acquire the 2D-HSQC spectrum on a suitable NMR spectrometer (e.g., 500 MHz or higher).

-

Typical spectral widths are δC 0-160 ppm and δH 0-10 ppm.

-

Use a standard HSQC pulse program.

-

-

Data Processing and Analysis:

-

Process the acquired data using appropriate software (e.g., TopSpin, Mnova).

-

Assign the cross-peaks in the spectrum by comparing their chemical shifts to known values for lignin substructures. The absence of signals corresponding to β-O-4, β-5, and β-β linkages involving DHSA would be indicative of its incorporation. New signals corresponding to ether linkages involving the DHSA aromatic ring may be observed. The presence of a prominent signal for the saturated propyl side chain would also be a key indicator.

-

Signal Assignments in 2D-HSQC NMR of Lignin

Figure 3: Key diagnostic regions in a 2D-HSQC NMR spectrum for the analysis of lignin containing this compound.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and glass transition temperature of the polymer.

Experimental Protocol: TGA and DSC of DHPs

Materials:

-

Lyophilized DHP sample (5-10 mg)

-

TGA and DSC instruments

-

Inert atmosphere (e.g., nitrogen)

Procedure:

-

TGA:

-

Place the DHP sample in a TGA pan.

-

Heat the sample from room temperature to e.g., 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature. The onset of decomposition and the temperature of maximum weight loss rate (from the derivative curve, DTG) provide information on thermal stability.

-

-

DSC:

-

Place the DHP sample in a DSC pan.

-

Heat the sample to a temperature above its expected Tg (e.g., 200 °C) to erase its thermal history.

-

Cool the sample rapidly.

-

Reheat the sample at a constant rate (e.g., 10 °C/min).

-

The glass transition temperature (Tg) is observed as a step-change in the heat flow curve.

-

Conclusion and Future Perspectives

This compound represents an intriguing non-conventional monomer for lignin research. Although its role in natural lignification is likely negligible, its study provides valuable insights into the chemical plasticity of the lignification process. The incorporation of DHSA into synthetic lignins offers a pathway to creating novel biopolymers with tailored properties, such as improved digestibility for biofuel applications or altered thermal and mechanical properties for biomaterials. This technical guide provides a foundational framework of protocols and expected outcomes to spur further investigation into the synthesis, polymerization, and characterization of lignins containing DHSA and other non-conventional monomers. Future research should focus on obtaining more quantitative data on the properties of DHSA-containing polymers and exploring the potential for in planta production of such modified lignins through genetic engineering.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Modified Lignin for Composite and Pellet Binder Applications" by Madeline D. Smith [digitalcommons.georgiasouthern.edu]

- 5. mdpi.com [mdpi.com]

- 6. Harnessing unconventional monomers to tailor lignin structures for lignocellulosic biomass valorization [maxapress.com]

Dihydrosinapyl Alcohol: A Technical Guide to its Role as a Natural Product in Lignocellulose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosinapyl alcohol, a substituted phenol, is a naturally occurring compound found within the complex structure of lignocellulose. As a derivative of the lignin (B12514952) biosynthetic pathway, it represents a valuable building block for the chemical and pharmaceutical industries. Its presence in lignocellulosic biomass, particularly from hardwood species, has garnered increasing interest due to its potential as a renewable feedstock for the synthesis of fine chemicals, polymers, and bioactive molecules. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, chemical properties, methods of extraction and quantification, and relevant experimental protocols.

Chemical Properties and Structure

This compound is characterized by a guaiacyl-syringyl (GS) type structure with a saturated propyl side chain. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol |

| Molecular Formula | C₁₁H₁₆O₄ |

| Molecular Weight | 212.24 g/mol |

| CAS Number | 20736-25-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in alcohols, acetone, and other organic solvents |

Biosynthesis of this compound

This compound is a dihydro-monolignol, and its biosynthesis is intrinsically linked to the phenylpropanoid pathway, which is responsible for the production of the primary lignin monomers: p-coumaryl, coniferyl, and sinapyl alcohols.[1][2][3][4][5][6][7][8][9] The formation of this compound diverges from the canonical pathway through the reduction of the propenyl side chain of a sinapyl precursor to a propyl group. This critical reduction step is catalyzed by a cinnamyl alcohol dehydrogenase (CAD) or a related reductase enzyme.[10][11][12][13][14]

Caption: Biosynthesis of this compound.

Quantitative Abundance in Lignocellulose

The yield of this compound from lignocellulosic biomass is highly dependent on the plant species and the extraction method employed. Reductive Catalytic Fractionation (RCF) is a prominent "lignin-first" approach that has been shown to produce high yields of monomeric phenols, with this compound being a major product from hardwoods.

| Lignocellulosic Source | RCF Monomer Yield (% of Klason Lignin) | This compound Proportion | Reference |

| Poplar | >25% | Major Product | [15][16] |

| Beech | >30% (total monomers) | Major Product | [17] |

| Maple | >30% (total monomers) | Major Product | [17] |

| Birch | Variable | Present | [17] |

| Corn Stover | >25% | Minor Product | [15] |

| Switchgrass | >25% | Minor Product | [15] |

| Pine (softwood) | <10% | Not a significant product | [15] |

Experimental Protocols

Reductive Catalytic Fractionation (RCF) of Lignocellulose

This protocol describes a typical batch RCF process for the depolymerization of lignin and production of this compound.

Materials:

-

Lignocellulosic biomass (e.g., poplar wood chips), air-dried and milled

-

5% Ru/C catalyst

-

Methanol (or other alcohol solvent)

-

Deionized water

-

High-pressure batch reactor with magnetic stirring and temperature control

-

Hydrogen gas (high purity)

Procedure:

-

Load the batch reactor with 2 g of milled lignocellulosic biomass, 400 mg of 5% Ru/C catalyst, and 30 mL of a methanol/water solvent mixture (e.g., 1:1 v/v).[18]

-

Seal the reactor and purge three times with high-pressure helium or nitrogen to remove air.

-

Pressurize the reactor with 30 bar of hydrogen gas.

-

Begin stirring and heat the reactor to 230 °C. The internal pressure will increase to approximately 65-85 bar.[18]

-

Maintain the reaction at 230 °C for a specified time (e.g., 1-4 hours).

-

After the reaction, rapidly cool the reactor in an ice bath to quench the reaction.

-

Carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to separate the solid pulp and catalyst from the liquid phase containing the lignin-derived products.

-

The liquid phase, or "lignin oil," can then be subjected to further purification and analysis.

References

- 1. Biosynthesis - Glycopedia [glycopedia.eu]

- 2. Plant cell wall lignification and monolignol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. debiq.eel.usp.br [debiq.eel.usp.br]

- 6. KEGG PATHWAY: map00940 [genome.jp]

- 7. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 8. The Phenylpropanoid Pathway Is Controlled at Different Branches by a Set of R2R3-MYB C2 Repressors in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enzymic synthesis of lignin precursors. Further studies on cinnamyl-alcohol dehydrogenase from soybean-cell-suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymic synthesis of lignin precursors. Comparison of cinnamoyl-CoA reductase and cinnamyl alcohol:NADP+ dehydrogenase from spruce (Picea abies L.) and soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of cinnamyl-alcohol-dehydrogenase activity and lignin synthesis in poplar (Populus x euramericana Dode) tissues by two organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Downregulation of Cinnamyl-Alcohol Dehydrogenase in Switchgrass by RNA Silencing Results in Enhanced Glucose Release after Cellulase Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research-hub.nrel.gov [research-hub.nrel.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. docs.nrel.gov [docs.nrel.gov]

Spectroscopic Profile of Dihydrosinapyl Alcohol: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for Dihydrosinapyl alcohol (CAS No: 20736-25-8), a phenolic compound of significant interest in lignin (B12514952) chemistry and biorefinery research. This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (Formula: C₁₁H₁₆O₄, Molecular Weight: 212.24 g/mol ).[1][2] Due to the limited availability of published experimental spectra, the NMR and IR data presented below are based on established principles of spectroscopy and data from closely related structures. The mass spectrometry data is derived from experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.4-6.6 | s | 2H | Ar-H |

| ~5.5-5.7 | s (broad) | 1H | Ar-OH |

| ~3.85 | s | 6H | -OCH₃ |

| ~3.65 | t | 2H | -CH₂-OH |

| ~2.60 | t | 2H | Ar-CH₂- |

| ~1.85 | quintet | 2H | -CH₂-CH₂-CH₂- |

| ~2.0-3.0 | s (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~148 | Ar-C-OCH₃ |

| ~134 | Ar-C-OH |

| ~131 | Ar-C-CH₂ |

| ~105 | Ar-C-H |

| ~62 | -CH₂-OH |

| ~56 | -OCH₃ |

| ~35 | Ar-CH₂- |

| ~33 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (phenolic and alcoholic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1220 | Strong | C-O stretch (aryl ether) |

| ~1120 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns.

Table 4: Experimental Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 212 | 100 | [M]⁺ |

| 181 | 60 | [M - CH₂OH]⁺ |

| 167 | 85 | [M - CH₂CH₂OH]⁺ |

| 154 | 45 | [M - C₃H₆O]⁺ |

| 137 | 30 | [M - C₃H₇O₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of dry this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment or the KBr pellet holder is recorded first. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS).[3][4]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.

-

Ionization: For GC-MS analysis, electron ionization is commonly employed. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Analysis: The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion abundance versus m/z. The fragmentation pattern is then analyzed to elucidate the structure of the molecule.

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Key MS Fragmentation Pathways.

References

Chemical properties and structure of Dihydrosinapyl alcohol.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosinapyl alcohol, also known as 4-(3-hydroxypropyl)-2,6-dimethoxyphenol, is a naturally occurring phenolic compound.[1][2] It is structurally related to sinapyl alcohol, a primary monomer of lignin (B12514952), and can be derived from lignocellulosic biomass through processes like hydrogenation and hydrogenolysis.[3] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, based on currently available data. While it is recognized as a useful research chemical with potential biological properties, detailed experimental protocols and in-depth pharmacological studies are not extensively documented in publicly accessible literature.[1][2]

Chemical Structure and Identification

This compound is a substituted phenol (B47542) with a three-carbon alcohol chain and two methoxy (B1213986) groups on the benzene (B151609) ring.

-

IUPAC Name: 4-(3-hydroxypropyl)-2,6-dimethoxyphenol

-

Synonyms: Benzenepropanol, 4-hydroxy-3,5-dimethoxy-; 3-(3,5-Dimethoxy-4-hydroxyphenyl)-1-propanol[4]

-

CAS Number: 20736-25-8[3]

-

Molecular Weight: 212.24 g/mol [3]

-

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is typically a white to off-white solid at room temperature.[2]

| Property | Value | Source |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 75.5-76.5 °C | [2] |

| Boiling Point (Predicted) | 371.7 ± 37.0 °C | [2] |

| Density (Predicted) | 1.161 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.10 ± 0.25 | [2] |

| LogP (o/w, est.) | 0.430 | [2] |

| Water Solubility (est.) | 1.095e+004 mg/L @ 25 °C | |

| Solubility | DMSO, Chloroform (Slightly) | [2] |

Experimental Protocols

-

From Lignocellulose: this compound can be produced from lignocellulose through catalytic hydrogenation and hydrogenolysis.[3] This process typically involves the cleavage of ether bonds within the lignin polymer and reduction of functional groups under high pressure and temperature in the presence of a metal catalyst.

-

From Natural Sources: It has been identified as a phenolic compound extracted from the flower buds of Camellia japonica.[1][2] Isolation from plant material would generally involve solvent extraction followed by chromatographic purification techniques to separate it from other metabolites.

Spectral Data

Specific, experimentally-derived NMR and mass spectra for this compound are not widely published. However, based on its structure, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the hydroxypropyl side chain. The aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The methoxy protons would also be a singlet, integrating to six protons. The propyl chain would exhibit multiplets for the methylene (B1212753) groups and a triplet for the terminal alcohol proton.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons (including two shielded carbons bearing the methoxy groups and one bearing the hydroxyl group), the methoxy carbons, and the three distinct carbons of the propyl side chain.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 212. Common fragmentation patterns for alcohols include:[6]

-

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom of the propyl chain's hydroxyl group.

-

Dehydration: Loss of a water molecule (M-18), which is a characteristic fragmentation for many alcohols.[6][7]

-

Benzylic cleavage: Fragmentation at the bond between the aromatic ring and the propyl side chain.

Biological Activity and Signaling Pathways

This compound is described as a phenolic compound that exhibits biological properties, though specific activities are not well-defined in the available literature.[1][2] Phenolic compounds as a class are known for a wide range of biological activities, including antioxidant and anti-inflammatory effects. However, no specific signaling pathways modulated by this compound have been documented.

Visualizations

As no specific signaling pathways for this compound have been identified, the following diagram illustrates a conceptual workflow for its production from lignocellulosic biomass, a primary source mentioned in the literature.

Caption: Conceptual workflow for obtaining this compound.

Conclusion

This compound is a well-characterized small molecule in terms of its basic chemical and physical properties. Its origin as a natural product from abundant lignocellulosic biomass makes it an interesting compound for further research. However, a notable gap exists in the scientific literature regarding detailed, publicly accessible experimental protocols for its synthesis and isolation, as well as comprehensive studies on its biological activities and potential mechanisms of action. Future research in these areas would be invaluable for unlocking the full potential of this molecule for applications in drug development and other scientific fields.

References

- 1. This compound | 20736-25-8 [chemicalbook.com]

- 2. This compound CAS#: 20736-25-8 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 20736-25-8 [thegoodscentscompany.com]

- 5. This compound [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Understanding the formation of Dihydrosinapyl alcohol in hardwood lignin.

An In-depth Technical Guide to the Formation of Dihydrosinapyl Alcohol in Hardwood Lignin (B12514952)

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Hardwood Lignin and this compound

Lignin is a complex aromatic polymer, second only to cellulose (B213188) in natural abundance, that provides structural rigidity and water transport capabilities to vascular plants.[1] In hardwood species, lignin is primarily a copolymer of two canonical monolignols: coniferyl alcohol and sinapyl alcohol, which give rise to guaiacyl (G) and syringyl (S) units, respectively.[2] The ratio of these units is a key determinant of the chemical and physical properties of the lignin polymer.

Beyond these primary monomers, lignin structure exhibits significant malleability, incorporating a variety of other phenolic compounds.[3][4] One such non-canonical monomer is This compound (DSA) , also known as 4-(3-hydroxypropyl)-2,6-dimethoxyphenol. DSA is the saturated analogue of sinapyl alcohol, differing by the absence of the Cα=Cβ double bond in its propyl side chain. While typically a minor component, the incorporation of DSA and other saturated monolignols like dihydroconiferyl alcohol (DCA) can influence lignin's properties by altering its degree of polymerization and cross-linking, potentially acting as chain termination units.[4] Understanding the formation of these non-canonical units is crucial for a complete picture of lignin biosynthesis and for bioengineering efforts aimed at optimizing biomass for industrial applications.

Biosynthesis and Incorporation of this compound

The formation of DSA is not part of the canonical monolignol biosynthetic pathway but represents a modification of one of its key intermediates or products. The pathway is elucidated here based on strong evidence from the formation of its analogue, dihydroconiferyl alcohol.[5]

The Canonical Pathway to Sinapyl Alcohol

The biosynthesis of sinapyl alcohol begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. From this branch point, a series of hydroxylation, methylation, and reduction steps, catalyzed by a well-defined set of enzymes, leads to the formation of sinapaldehyde (B192390). The final canonical step is the reduction of sinapaldehyde's aldehyde group by cinnamyl alcohol dehydrogenase (CAD) to form sinapyl alcohol.[6][7]

Proposed Formation of this compound

Direct evidence for a "sinapyl alcohol reductase" that saturates the side-chain double bond is limited; however, experimental data strongly supports a model where dihydromonolignols are synthesized as monomers prior to their incorporation into the lignin polymer.[5]

A key study using microsomal fractions from developing pine xylem demonstrated that incubation with coniferaldehyde (B117026) and the reductant NADPH yielded both coniferyl alcohol and dihydroconiferyl alcohol.[5] This indicates the presence of an enzyme system capable of reducing both the aldehyde group and the Cα=Cβ double bond of the side chain.

It is hypothesized that this compound (DSA) is formed via a similar enzymatic reduction. This reduction could occur at the level of sinapaldehyde (before reduction of the aldehyde) or sinapyl alcohol itself (after reduction of the aldehyde). The enzyme responsible is likely a reductase, possibly an uncharacterized member of the broad cinnamyl alcohol dehydrogenase (CAD) superfamily or a related dehydrogenase/reductase family.[6][8]

Incorporation into the Lignin Polymer

Once synthesized in the cytosol, DSA is transported to the cell wall. There, like the canonical monolignols, it undergoes enzyme-mediated (peroxidase/laccase) dehydrogenation to form a radical.[9] This radical then couples with the growing lignin polymer in a chemically controlled, combinatorial process. Because DSA lacks the conjugated double bond in its side chain, its incorporation, particularly as a terminal unit, can alter the polymer's structure and limit further extension at that site.[4]

Quantitative Data

Quantitative analysis of dihydromonolignol content in hardwood lignin is not widely reported and varies significantly based on species, tissue type, and analytical method. These units are generally considered minor components. Precise quantification requires advanced, sensitive analytical techniques capable of resolving these structures from the bulk polymer. The table below serves as a template for the type of data generated in such studies.

| Hardwood Species | Tissue Type | Lignin Isolation Method | Analytical Method | This compound Content (% of total lignin units) | Reference |

| Populus trichocarpa | Xylem | Milled Wood Lignin (MWL) | 2D HSQC NMR | Data would be populated here | e.g.,[10] |

| Eucalyptus globulus | Stem Wood | Dioxane Lignin | DFRC / GC-MS | Data would be populated here | e.g.,[11] |

| Acer saccharum | Milled Wood | Enzymatic Lignin | Py-GC-MS | Data would be populated here |

Experimental Protocols

The identification and quantification of DSA units within the complex lignin polymer, along with the characterization of the enzymes responsible for its formation, require specialized experimental protocols.

General Workflow for Lignin Analysis

The process involves sequential steps from biomass preparation to detailed structural elucidation.

Protocol 1: 2D HSQC NMR for Structural Identification

Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) Nuclear Magnetic Resonance (NMR) is a powerful non-destructive technique for characterizing lignin substructures.[12][13]

Objective: To identify and relatively quantify DSA units in lignin.

Methodology:

-

Sample Preparation:

-

Whole Cell Wall Method: Finely ball-milled, extractive-free wood (~100 mg) is swollen in 0.75 mL of deuterated dimethylsulfoxide (DMSO-d6) to form a gel directly in the NMR tube.[14] This method analyzes lignin in situ.

-

Isolated Lignin Method: Milled Wood Lignin (MWL) is isolated and ~30-40 mg is dissolved in 0.5 mL of DMSO-d6.

-

-

NMR Acquisition:

-

Spectra are recorded on a 500 MHz (or higher) spectrometer equipped with a cryoprobe.

-

A standard Bruker pulse program (e.g., 'hsqcetgpsisp2.2') is used.

-

Key parameters include a spectral width of ~12 ppm in the ¹H dimension and ~165 ppm in the ¹³C dimension, 256-512 increments in the ¹³C dimension, and 8-32 scans per increment.

-

-

Data Analysis:

-

The spectra are processed using appropriate software (e.g., MestReNova, Bruker TopSpin).

-

Cross-peaks corresponding to specific ¹H-¹³C correlations are identified. Dihydro-monolignol units are typically found in the aliphatic side-chain region of the spectrum. For dihydroconiferyl alcohol, key correlations have been identified around δC/δH 31.0/2.5 ppm (Cβ/Hβ) and 60.0/3.4 ppm (Cγ/Hγ).[10] Similar regions would be analyzed for DSA signals.

-

Relative quantification is achieved by integrating the volume of the DSA cross-peaks and normalizing to the integral of a stable, well-resolved peak from a major lignin unit (e.g., the S₂/₆ correlation).[12]

-

Protocol 2: DFRC for Monomer Quantification

Derivatization Followed by Reductive Cleavage (DFRC) is a chemical degradation method that selectively cleaves β-O-4 ether linkages, releasing lignin monomers for analysis.[11][15]

Objective: To quantify the amount of DSA units released from the lignin polymer.

Methodology:

-

Derivatization:

-

Place ~5 mg of isolated lignin or ~50 mg of extractive-free wood meal into a reaction vial.

-

Add 2 mL of acetyl bromide/acetic acid (8:92, v/v).

-

Heat at 50°C for 3 hours with stirring.

-

Remove the solvent and reagents completely under reduced pressure.[16]

-

-

Reductive Cleavage:

-

To the dried residue, add 5 mL of dioxane/acetic acid/water (5:4:1, v/v/v).

-

Add ~100 mg of zinc dust.

-

Stir the suspension vigorously at room temperature for 40 minutes.

-

Quench the reaction with saturated ammonium (B1175870) chloride and add an internal standard (e.g., tetracosane).

-

Extract the products into dichloromethane (B109758), dry the organic phase with anhydrous magnesium sulfate, and evaporate the solvent.[11]

-

-

Acetylation & GC-MS Analysis:

-

Acetylate the residue with pyridine/acetic anhydride (B1165640) (1:1, v/v) for 1 hour.

-

Remove the acetylating reagents under vacuum.

-

Dissolve the final product in dichloromethane and inject into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Monomers are identified by their mass spectra and retention times. DSA, after this procedure, would be detected as dihydrosinapyl acetate. Quantification is performed by comparing its peak area to that of the internal standard.[17]

-

Protocol 3: Assay for Reductase Activity

This hypothetical protocol is designed to screen for the enzymatic activity responsible for converting sinapaldehyde or sinapyl alcohol to DSA.

Objective: To detect enzymatic activity that reduces the Cα=Cβ double bond of a monolignol precursor.

Methodology:

-

Enzyme Extraction:

-

Homogenize developing xylem tissue from a hardwood species in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 14 mM 2-mercaptoethanol).

-

Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins. A microsomal fraction can also be prepared via ultracentrifugation for membrane-bound enzymes.[5]

-

-

Enzyme Assay:

-

The reaction mixture (total volume 1 mL) should contain: 100 mM Tris-HCl buffer (pH 7.0), 200 µM NADPH (cofactor), the enzyme extract, and the substrate.

-

Substrate: 100 µM Sinapyl alcohol (or sinapaldehyde).

-

Initiate the reaction by adding the enzyme extract.

-

-

Detection & Analysis:

-

Spectrophotometric Method: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. This measures overall reductase activity but is not specific to the product.[6]

-

Chromatographic Method (for product identification): After a set incubation time (e.g., 30 minutes), stop the reaction by adding acid and extracting the products with ethyl acetate.

-

Analyze the extract using HPLC or GC-MS to identify and quantify the formation of DSA. Compare results to an authentic DSA standard.

-

Regulatory Control of Lignin Biosynthesis

The expression of lignin biosynthetic genes is tightly controlled by a hierarchical transcriptional regulatory network. While specific regulators for DSA formation are unknown, the overall flux through the monolignol pathway is governed by master switches and downstream activators.

This network is primarily composed of NAC and MYB domain transcription factors. Top-level NAC master switches (like SND1) activate second-tier MYB factors (e.g., MYB46/83). These, in turn, activate downstream MYB factors (e.g., MYB58/63) which bind directly to the promoters of the lignin biosynthetic genes (e.g., CAD, COMT) to drive their coordinated expression in lignifying tissues. The availability of monolignol precursors, including the substrate for the DSA-forming reductase, is therefore under this complex transcriptional control.

References

- 1. Yet another twist in lignin biosynthesis: Is there a specific alcohol dehydrogenase for H-lignin production? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. the-innovation.org [the-innovation.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identifying new lignin bioengineering targets: 1. Monolignol-substitute impacts on lignin formation and cell wall fermentability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Elucidation of lignin structure by quantitative 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of kraft lignin prepared from mixed hardwoods by 2D HMQC and 31P NMR analyses :: BioResources [bioresources.cnr.ncsu.edu]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. novapublishers.com [novapublishers.com]

- 16. ars.usda.gov [ars.usda.gov]

- 17. The DFRC Method for Lignin Analysis. 2. Monomers from Isolated Lignins - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrosinapyl Alcohol and its Relationship to Sinapyl Alcohol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrosinapyl alcohol and sinapyl alcohol are naturally occurring phenylpropanoids that play significant roles in plant biology and possess potential applications in various fields, including pharmacology and biotechnology. Sinapyl alcohol is a primary monolignol, a fundamental precursor in the biosynthesis of lignin (B12514952), particularly in angiosperms.[1] this compound, a closely related compound, is also found in nature and can be derived from lignocellulose.[2] This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, and known biological activities of these two compounds, with a focus on their relationship and potential for further research and development.

Chemical and Physical Properties

Sinapyl alcohol and this compound share a common 4-hydroxy-3,5-dimethoxyphenyl core structure, differing only in the saturation of the propanoid side chain. This structural difference influences their chemical reactivity and physical properties.

| Property | This compound | Sinapyl alcohol |

| IUPAC Name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | 4-(3-hydroxyprop-1-en-1-yl)-2,6-dimethoxyphenol |

| Synonyms | Benzenepropanol, 4-hydroxy-3,5-dimethoxy-[3] | Sinapoyl alcohol, 4-Hydroxy-3,5-dimethoxycinnamyl alcohol |

| CAS Number | 20736-25-8[4] | 537-33-7 |

| Molecular Formula | C₁₁H₁₆O₄[5] | C₁₁H₁₄O₄ |

| Molecular Weight | 212.24 g/mol [5] | 210.23 g/mol |

| Chemical Structure |  |  |

| Physical State | Solid | Colorless solid |

| Purity (Typical) | 97% | Not specified |

| Storage | Sealed in dry, room temperature | 2°C - 8°C, under inert gas |

Biosynthesis and Metabolic Relationship

Sinapyl alcohol is a key intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites, including lignin, flavonoids, and stilbenes. The biosynthesis of sinapyl alcohol is a well-characterized enzymatic process.

The metabolic relationship of this compound to sinapyl alcohol is not as clearly defined in the scientific literature. It is plausible that this compound is formed through the reduction of the double bond in the side chain of sinapyl alcohol or a precursor like sinapaldehyde. This could occur as a catabolic process or a specific biosynthetic side branch. Its presence in lignocellulose suggests it may also be a product of lignin degradation.

Sinapyl Alcohol Biosynthesis Pathway

The biosynthesis of sinapyl alcohol begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions. The key enzymes involved are Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), Ferulate 5-hydroxylase (F5H), Caffeic Acid O-methyltransferase (COMT), and Cinnamyl Alcohol Dehydrogenase (CAD)/Sinapyl Alcohol Dehydrogenase (SAD).

References

An In-depth Technical Guide to the Precursors of Dihydrosinapyl Alcohol in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic precursors of dihydrosinapyl alcohol in plants. It details the metabolic pathways, key enzymatic steps, and methodologies for the extraction and quantification of these compounds. This document is intended to serve as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug discovery.

Introduction to this compound and its Biosynthetic Origin

This compound is a phenylpropanoid, a diverse class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine through the shikimate pathway.[1] It is structurally related to sinapyl alcohol, a primary monomer in the biosynthesis of lignin (B12514952), a complex polymer essential for structural support in terrestrial plants.[2][3] The presence of this compound in lignocellulosic biomass suggests its origin from the lignin biosynthetic pathway, likely arising from the reduction of its direct precursor, sinapyl alcohol.

The core biosynthetic route leading to this compound is the phenylpropanoid pathway . This pathway converts phenylalanine into a variety of essential compounds, including flavonoids, lignans, and the monolignols that polymerize to form lignin.[4][5] The immediate precursors to sinapyl alcohol, and by extension this compound, are a series of hydroxylated and methoxylated cinnamic acid derivatives.

The Phenylpropanoid Pathway: A Roadmap to this compound

The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions. The pathway can be broadly divided into the general phenylpropanoid pathway and the monolignol-specific branch leading to sinapyl alcohol.

2.1. The General Phenylpropanoid Pathway

The pathway begins with the amino acid L-phenylalanine , which is deaminated by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid .[1] A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and various O-methyltransferases (OMTs), then sequentially convert cinnamic acid into p-coumaric acid , caffeic acid , ferulic acid , and 5-hydroxyferulic acid .[1]

2.2. The Monolignol-Specific Branch

From ferulic acid, the pathway branches towards the synthesis of different monolignols. For the formation of syringyl (S) lignin units, from which sinapyl alcohol is derived, ferulic acid is converted to 5-hydroxyconiferaldehyde and then to sinapaldehyde . The final step in the synthesis of sinapyl alcohol is the reduction of sinapaldehyde, a reaction catalyzed by cinnamyl alcohol dehydrogenase (CAD) and/or sinapyl alcohol dehydrogenase (SAD) .[2][3][6][7][8]

2.3. Formation of this compound

While the biosynthesis of sinapyl alcohol is well-established, the direct enzymatic conversion of sinapyl alcohol to this compound in planta is less characterized. The name "dihydro" implies the saturation of the propenyl side chain of sinapyl alcohol. This reduction is likely catalyzed by a reductase enzyme, possibly a member of the cinnamyl alcohol dehydrogenase (CAD) superfamily or a related enzyme with activity towards the double bond of the propenyl group.

Below is a diagram illustrating the biosynthetic pathway leading to this compound.

Quantitative Data of Precursors

The concentration of phenylpropanoid precursors can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes some reported concentrations of key precursors in different plants. It is important to note that this is not an exhaustive list but provides a representative overview.

| Precursor | Plant Species | Tissue | Concentration | Reference |

| Caffeic Acid | Lonicera japonica | Flowering buds | 9.900 ± 0.004 g/100g DW | [9] |

| Melissa officinalis | Leaves | 19.908 ± 0.171 g/100g DW | [9] | |

| Coffea canephora | Seeds | 1.233 ± 0.003 g/100g DW | [9] | |

| p-Coumaric Acid | Lycopersicon esculentum | Fruit | ~1.5 mg/100g FW | [10] |

| Ferulic Acid | Lavandula officinalis | Leaves | 3.328 mg/g DW | [11] |

| Sinapic Acid | Brassica napus | Seeds | ~1.2 mg/g | [12] |

| Syringin | Syringa vulgaris | Bark | ~2% | N/A |

DW: Dry Weight, FW: Fresh Weight

Experimental Protocols

The accurate quantification of this compound precursors requires robust and validated experimental protocols. The following sections outline generalized methodologies for the extraction and analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

4.1. General Workflow for Precursor Analysis

The overall process for analyzing phenylpropanoid precursors in plant tissues can be summarized in the following workflow:

4.2. Extraction of Phenylpropanoids from Plant Tissue

This protocol is a generalized method and may require optimization for specific plant tissues.

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

80% (v/v) Methanol (B129727) (HPLC grade)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Microcentrifuge

-

Vortex mixer or sonicator

Procedure:

-

Weigh approximately 50-100 mg of fresh or frozen plant tissue.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

-

Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol to the tube.

-

Vortex the sample vigorously for 1 minute or sonicate for 15 minutes to ensure thorough extraction.

-

Incubate the sample at 4°C for 1 hour with occasional vortexing.

-

Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube. This is the crude extract.

-

For quantitative analysis, it is recommended to perform a second extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

The combined supernatant can be directly used for LC-MS analysis or dried down and derivatized for GC-MS analysis.

4.3. GC-MS Analysis of Phenylpropanoids (after derivatization)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For many phenylpropanoids, a derivatization step is necessary to increase their volatility and thermal stability.

Derivatization (Silylation):

-

Dry the methanolic extract under a stream of nitrogen gas or using a vacuum concentrator.

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Vortex the mixture and heat at 70°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Parameters (Example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-600.

4.4. LC-MS Analysis of Phenylpropanoids

LC-MS is well-suited for the analysis of a wide range of phenylpropanoids without the need for derivatization. Reversed-phase chromatography is commonly employed.[13]

LC Parameters (Example):

-

Column: C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

MS Parameters (Example using Electrospray Ionization - ESI):

-

Ionization Mode: Negative ion mode is often suitable for phenolic compounds.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Scan Range: m/z 100-1000.

-

Fragmentation Voltage: Optimized for the compounds of interest for MS/MS analysis.

Conclusion

The investigation of this compound precursors provides a window into the complex and vital phenylpropanoid pathway in plants. Understanding the biosynthesis of this and related compounds is crucial for applications ranging from improving the efficiency of biofuel production to the discovery of novel bioactive molecules for pharmaceutical development. The methodologies outlined in this guide provide a solid foundation for researchers to extract, identify, and quantify these important plant metabolites, paving the way for further discoveries in this exciting field.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. The last step of syringyl monolignol biosynthesis in angiosperms is regulated by a novel gene encoding sinapyl alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Kinetic Basis for Substrate Selectivity in Populus tremuloides Sinapyl Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syringyl lignin is unaltered by severe sinapyl alcohol dehydrogenase suppression in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Frontiers | Metabolic and Molecular Changes of the Phenylpropanoid Pathway in Tomato (Solanum lycopersicum) Lines Carrying Different Solanum pennellii Wild Chromosomal Regions [frontiersin.org]

- 11. Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Biological Properties of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, also known as Dihydrosinapyl alcohol, is a naturally occurring phenolic compound identified as a constituent of several medicinal plants with established antioxidant and anti-inflammatory properties. While direct quantitative data on the isolated compound is limited in the currently available literature, its presence in botanicals such as Patrinia villosa, Clerodendranthus spicatus, and Achyranthes bidentata suggests its potential as a bioactive agent. Extracts from these plants have been shown to modulate key inflammatory signaling pathways, including NF-κB and MAPK, and exhibit significant antioxidant capacity. This technical guide provides a comprehensive overview of the inferred biological properties of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, detailed experimental protocols for its evaluation, and a discussion of its potential mechanisms of action based on the activities of the plant extracts in which it is found.

Introduction

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. Its chemical structure, featuring a phenolic hydroxyl group and methoxy (B1213986) substituents on the aromatic ring, suggests inherent antioxidant potential. This compound has been identified in various plant species used in traditional medicine to treat inflammatory conditions and other ailments. While research has focused on the biological activities of the crude plant extracts, the specific contribution of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol to these effects is an area of active investigation.

Potential Biological Properties

Based on its chemical structure and its presence in bioactive plant extracts, 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is hypothesized to possess the following biological properties:

-

Antioxidant Activity: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress.

-

Anti-inflammatory Activity: The compound may interfere with pro-inflammatory signaling cascades, reducing the production of inflammatory mediators.

Quantitative Data Summary (Hypothetical)

The following tables are presented as a template for summarizing quantitative data from future experimental evaluations of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol.

Table 1: Antioxidant Activity

| Assay | Endpoint | Result (e.g., IC50 in µM) | Positive Control (e.g., Ascorbic Acid, Trolox) |